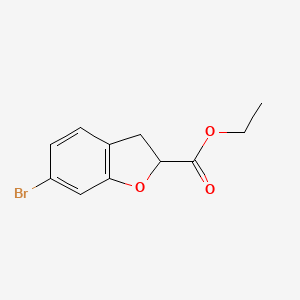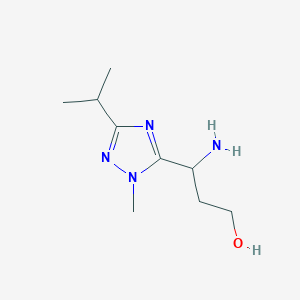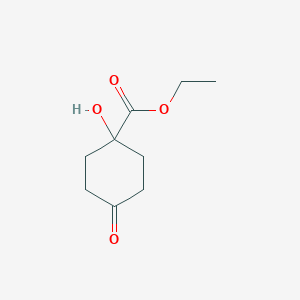![molecular formula C11H17IO B13474429 4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane](/img/structure/B13474429.png)
4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane is a chemical compound characterized by its unique bicyclic structure. The compound features an iodine atom attached to a bicyclo[1.1.1]pentane ring, which is further connected to an oxane ring. This structure imparts distinct chemical properties and reactivity, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. . The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as carbene insertion into bicyclo[1.1.0]butanes or nucleophilic addition across the central bond of [1.1.1]propellanes . These methods are chosen for their efficiency and ability to produce the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane undergoes various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The compound can be reduced to remove the iodine atom, forming bicyclo[1.1.1]pentane derivatives.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions include iodate derivatives, deiodinated bicyclo[1.1.1]pentane compounds, and various substituted bicyclo[1.1.1]pentane derivatives .
Applications De Recherche Scientifique
4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug candidates.
Mécanisme D'action
The mechanism of action of 4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane involves its interaction with molecular targets through its iodine and oxane functional groups. The iodine atom can participate in halogen bonding, while the oxane ring can engage in hydrogen bonding and other non-covalent interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxetane: Similar structure but with an oxetane ring instead of an oxane ring.
2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a dioxaborolane ring instead of an oxane ring.
1-{3-Iodobicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride: Features an amine group instead of an oxane ring.
Uniqueness
4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane is unique due to its combination of the bicyclo[1.1.1]pentane core with an oxane ring, providing distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H17IO |
|---|---|
Poids moléculaire |
292.16 g/mol |
Nom IUPAC |
4-[(3-iodo-1-bicyclo[1.1.1]pentanyl)methyl]oxane |
InChI |
InChI=1S/C11H17IO/c12-11-6-10(7-11,8-11)5-9-1-3-13-4-2-9/h9H,1-8H2 |
Clé InChI |
AQRLMWWUDBVVGK-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1CC23CC(C2)(C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


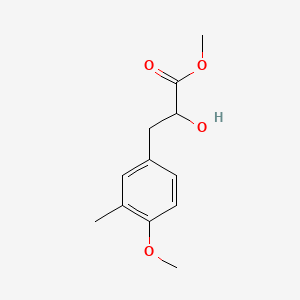
amine hydrochloride](/img/structure/B13474351.png)
![tert-butyl N-[(1S,3S,4S,5S)-3,4-dihydroxy-5-methoxycyclohexyl]carbamate](/img/structure/B13474358.png)
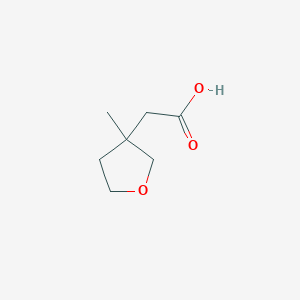
![Diethyl [2-(azetidin-2-yl)ethyl]phosphonate, trifluoroacetic acid](/img/structure/B13474361.png)
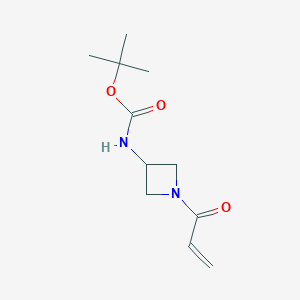

![[(2S)-1-methanesulfonylpyrrolidin-2-yl]methanamine hydrochloride](/img/structure/B13474364.png)
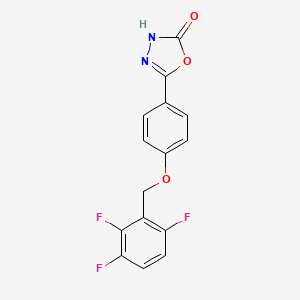
![(1,1-Dioxidobenzo[b]thiophen-5-yl)boronic acid](/img/structure/B13474385.png)
